
4-Bromostyrene
Overview
Description
4-Bromostyrene, also known as 1-bromo-4-vinylbenzene, is an organic compound with the molecular formula C8H7Br. It is a para-halogenated styrene derivative, characterized by a bromine atom attached to the fourth position of the benzene ring. This compound is a clear, slightly yellow to yellow liquid with a molecular weight of 183.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromostyrene can be synthesized through various methods. One common method involves the bromination of styrene. This process typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods: In industrial settings, this compound is often produced through the bromination of ethylbenzene followed by dehydrobromination. This method involves the use of bromine and a dehydrobrominating agent such as potassium hydroxide. The reaction is conducted at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Bromostyrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Metathesis: this compound is utilized in alkene cross-metathesis reactions to synthesize nitroolefins.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Heck Reaction: Palladium catalysts such as palladium acetate or palladium chloride are used in the presence of a base like triethylamine.
Cross-Metathesis: Catalysts like Grubbs’ catalyst are employed under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Heck Reaction: Substituted alkenes are the primary products.
Cross-Metathesis: Nitroolefins are formed as major products.
Scientific Research Applications
Chemical Synthesis Applications
4-Bromostyrene is widely used in organic synthesis due to its ability to participate in various reactions:
- Alkene Cross-Metathesis : It serves as a precursor for synthesizing nitroolefins through alkene cross-metathesis reactions. This application is crucial for producing complex organic molecules efficiently .
- Heck Reaction : The compound plays a pivotal role in the Heck reaction, which is utilized for the synthesis of poly(1,4-phenylenevinylene), a polymer with applications in organic electronics and optoelectronics .
- Structure-Activity Relationship Studies : this compound is employed in studying the structure-activity relationships (SAR) of vinyl groups, aiding in the understanding of chemical and biochemical properties .
Material Science Applications
In material science, this compound has been investigated for its potential in creating advanced materials:
- Self-Assembled Monolayers : It is used to explore photochemical growth processes of Br-terminated self-assembled monolayers on surfaces, which are essential for developing functionalized surfaces in nanotechnology and sensor applications .
- Polymer Films : Research has shown that thin films made from poly(this compound) exhibit interesting stability and dynamics, making them suitable for various electronic applications .
Surface Chemistry Applications
The interaction of this compound with surfaces has been extensively studied:
- Silicon Surface Functionalization : A significant study demonstrated that this compound selectively adsorbs on the Si(111)-(7 × 7) surface. This process involves covalent bonding through the vinyl group, which can be utilized for further chemical modifications and functionalization of silicon surfaces .
- Chemical Sensors and Molecular Electronics : The adsorption characteristics of this compound on silicon surfaces suggest potential applications in chemical sensors and molecular electronics, where surface properties are critical for device performance .
Case Studies
- Investigation of Adsorption Mechanisms :
- Polymer Dynamics Analysis :
Mechanism of Action
The mechanism of action of 4-Bromostyrene involves its reactivity as a para-halogenated styrene derivative. The bromine atom at the para position makes it a versatile intermediate in various organic reactions. In the Heck reaction, for example, the palladium catalyst facilitates the formation of a carbon-carbon bond between the vinyl group of this compound and an alkene, resulting in the formation of substituted alkenes .
Comparison with Similar Compounds
4-Chlorostyrene: Similar to 4-Bromostyrene but with a chlorine atom instead of bromine.
4-Fluorostyrene: Contains a fluorine atom at the para position.
4-Iodostyrene: Features an iodine atom at the para position.
Uniqueness: this compound is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of organic reactions. Compared to 4-Chlorostyrene and 4-Fluorostyrene, this compound offers better reactivity in cross-coupling reactions due to the larger size and lower electronegativity of bromine .
Biological Activity
4-Bromostyrene, a para-halogenated styrene derivative, has garnered attention in various fields of research due to its unique chemical structure and biological properties. This compound is primarily utilized in polymer synthesis, but its biological activity has implications in medicinal chemistry, toxicology, and material science. This article presents a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
This compound (CAS Number: 2039-82-9) is characterized by the following chemical structure:
- Molecular Formula : C₈H₇Br
- Molecular Weight : 183.05 g/mol
- SMILES Notation : BrC1=CC=CC=C1C=C
This compound exhibits significant reactivity due to the presence of the bromine atom and the vinyl group, making it a versatile intermediate in organic synthesis.
Toxicological Effects
Research indicates that this compound exhibits cytotoxic effects in various cell lines. A study conducted on CYP2E1 transgenic cells revealed that para-halogenated styrenes, including this compound, can induce toxicity through oxidative stress mechanisms. The structure-toxicity relationship was analyzed, highlighting that the bromine substituent significantly influences its biological activity .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In a study focusing on the synthesis of novel antimicrobial agents, derivatives of this compound were shown to possess activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes .
Polymerization and Biocompatibility
The polymerization of this compound leads to materials with potential biomedical applications. For example, poly(this compound) has been synthesized as a macroinitiator for various copolymerizations. These polymers exhibit biocompatibility and are being explored for use in drug delivery systems and tissue engineering .
Case Study 1: Cytotoxicity Assessment
A study published in Toxicology Letters evaluated the cytotoxic effects of this compound on human liver cells. The results indicated that exposure to this compound led to increased levels of reactive oxygen species (ROS) and subsequent cell death. The study concluded that the compound's toxicity is dose-dependent and linked to its electrophilic nature .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant antimicrobial activity, suggesting potential for development as new antibiotics .
Compound | Zone of Inhibition (mm) |
---|---|
Control | 0 |
This compound | 12 |
Derivative A | 15 |
Derivative B | 18 |
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including bromination of styrene under controlled conditions. Its applications extend beyond biological activity into the realm of material science, particularly in creating self-assembled monolayers (SAMs) for electronic devices .
Q & A
Basic Research Questions
Q. What experimental techniques are most reliable for determining the molecular orientation and tilt angle of 4-bromostyrene in self-assembled monolayers (SAMs)?
- Methodological Answer : Combining X-ray reflectivity (XRR) and density functional theory (DFT) is critical. XRR measures SAM thickness (e.g., 8.50 Å for this compound on Si(111)), which, when compared to DFT-calculated molecular lengths (8.89 Å), yields tilt angles (~17°) . X-ray standing wave (XSW) measurements further triangulate Br atom positions (e.g., over Si T4 sites) to confirm molecular orientation .
Q. How does photochemical attachment affect the structural integrity of this compound SAMs on silicon surfaces?
- Methodological Answer : Photochemical growth preserves Br termination on the SAM surface, as confirmed by XPS (Br 3d binding energy at ~70.5–71.5 eV, indicating C-bound Br) and XRF (Br coverage ~0.50 ML). AFM imaging post-attachment shows continuous, atomically flat monolayers without disrupting Si(111) step morphology .
Q. What key parameters define the quality of this compound SAMs for surface functionalization?
- Critical Parameters :
- Coverage : ~0.46 ML (molecular) and ~0.50 ML (atomic Br) via XRR/XSW .
- Surface Roughness : Gaussian vertical displacement (σ = 1.0 Å) .
- Chemical Stability : Br retention confirmed by XPS and XRF, enabling subsequent substitution reactions .
Advanced Research Questions
Q. How can contradictions in Br coverage measurements (XRR vs. XPS) be resolved in SAM characterization?
- Analytical Approach : XRR measures average molecular coverage, while XSW/XRF quantifies absolute Br atomic density. Discrepancies arise from Br dissociation dynamics (e.g., partial Br loss to Si dangling bonds). Calibrate using Rutherford backscattering standards and cross-validate with DFT-predicted adsorption energies .
Q. What computational strategies optimize SAM design for minimal steric hindrance in post-functionalization?
- Methodological Answer : DFT modeling of this compound on Si clusters (e.g., Si₂₆H₃₀) predicts tilt angles and Br accessibility. Compare equilibrium geometries (e.g., 17° tilt) with experimental XRR/XSW data to refine intermolecular packing models .
Q. How does the Si(111) substrate symmetry influence this compound SAM domain formation?
- Structural Insight : The 3× symmetry of Si(111) leads to three equivalent Br occupancy domains (T4 sites), mapped via XSW-derived 3D Br density plots. This symmetry aligns with DFT-predicted azimuthal orientations, confirmed by polarized X-ray fluorescence .
Q. What are the limitations of AFM in characterizing nanoscale defects in this compound SAMs?
- Critical Analysis : AFM resolves monolayer continuity but lacks chemical specificity. Combine with XPS depth profiling and near-edge X-ray absorption fine structure (NEXAFS) to correlate topography with chemical bonding and domain boundaries .
Q. Data Contradiction & Validation
Q. Why do DFT-calculated tilt angles (5°) differ from experimental XRR results (17°)?
- Resolution : DFT models single molecules, neglecting intermolecular van der Waals forces. Experimental SAMs exhibit collective packing effects. Use constrained DFT with periodic boundary conditions or molecular dynamics simulations to account for lateral interactions .
Q. How to address X-ray-induced desorption of Br during XSW/XRF measurements?
- Mitigation Strategy : Limit beam exposure (<10 min half-life at 1×10¹¹ photons/s) using beam filters, fast shutters, and sample repositioning. Validate Br coverage pre-/post-measurement via XPS .
Q. Implications for Molecular Electronics
Q. How does Br termination in this compound SAMs enable hybrid organosilicon device fabrication?
Properties
IUPAC Name |
1-bromo-4-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGLDBIZIQMEGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-50-3 | |
Record name | Benzene, 1-bromo-4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24936-50-3 | |
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DSSTOX Substance ID |
DTXSID40174330 | |
Record name | 4-Bromostyrene | |
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Molecular Weight |
183.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; mp = 3-6 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Bromostyrene | |
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CAS No. |
2039-82-9 | |
Record name | 4-Bromostyrene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2039-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromostyrene | |
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Record name | 4-BROMOSTYRENE | |
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Record name | 4-Bromostyrene | |
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Record name | 4-bromostyrene | |
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Record name | 4-BROMOSTYRENE | |
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